molecular formula C4H2Br2N2 B11788045 4,5-Dibromopyrimidine

4,5-Dibromopyrimidine

Cat. No.: B11788045
M. Wt: 237.88 g/mol
InChI Key: JHGQKEMDHLJRRC-UHFFFAOYSA-N
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Description

4,5-Dibromopyrimidine is a heterocyclic organic compound with the molecular formula C₄H₂Br₂N₂. It is a derivative of pyrimidine, where two bromine atoms are substituted at the 4th and 5th positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, the reaction of pyrimidine with bromine in the presence of a catalyst can yield this compound. Another method involves the use of phosphorus tribromide (PBr₃) as a brominating agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled addition of bromine to pyrimidine under specific conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield aminopyrimidines, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

4,5-Dibromopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dibromopyrimidine largely depends on its application. In medicinal chemistry, it can act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The bromine atoms enhance its reactivity, allowing it to form strong interactions with biological targets .

Comparison with Similar Compounds

    2,4-Dibromopyrimidine: Another brominated pyrimidine derivative with bromine atoms at the 2nd and 4th positions.

    4,6-Dibromopyrimidine: Bromine atoms are substituted at the 4th and 6th positions.

Comparison: 4,5-Dibromopyrimidine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 2,4-dibromopyrimidine and 4,6-dibromopyrimidine, the 4,5-isomer may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

4,5-dibromopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-7-2-8-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGQKEMDHLJRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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